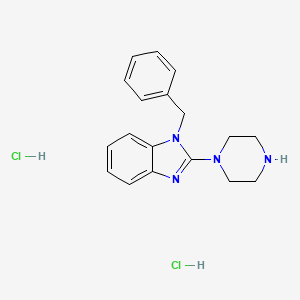

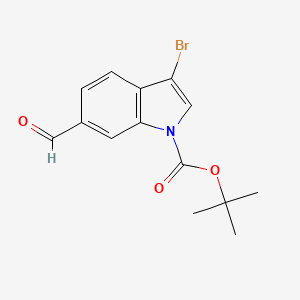

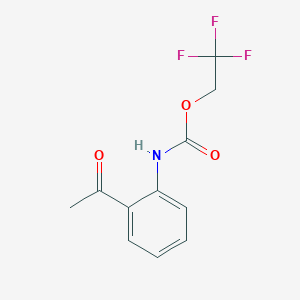

![molecular formula C9H15N3O2 B1377813 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1423026-28-1](/img/structure/B1377813.png)

3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of spiro[4.4]nonane , a class of compounds known for their diverse range of biological activities.

Synthesis Analysis

The synthesis of derivatives of spiro[4.4]nonane has been extensively studied . A method for the synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives has been developed, based on a Diels–Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile component followed by immediate aromatization of the adduct .Molecular Structure Analysis

The molecular structure of “3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” involves a spiro[4.4]nonane core, which is a bicyclic structure consisting of two fused four-membered rings .Scientific Research Applications

Synthesis and Antimicrobial Activity

Efficient synthesis methods have been developed for 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, showing significant antimicrobial activities. These methods enable the production of compounds with potential applications in battling microbial resistance, highlighting their relevance in pharmaceutical chemistry. The exploration of their antimicrobial properties against various strains suggests potential for developing new antimicrobials (Krolenko et al., 2015; Krolenko et al., 2016; Krolenko et al., 2017).

Antimicrobial Coatings

A novel approach to antimicrobial and detoxification applications is demonstrated through N-halamine-coated cotton, utilizing derivatives of triazaspiro[4.4]nonane for binding. This technology offers a promising pathway for creating antimicrobial textiles, showcasing a direct application in healthcare by preventing bacterial infections and offering a detoxification mechanism for hazardous substances (Ren et al., 2009).

Organic Synthesis

The compound's derivatives are used in organic synthesis, highlighting their utility in creating various bioactive molecules. This versatility in chemical reactions underscores the importance of 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione in developing new pharmaceuticals and materials with enhanced properties (Ghochikyan et al., 2016; Huynh et al., 2017).

Pharmacological Implications

In pharmacological research, derivatives have shown promise in acting as ligands for specific receptors, suggesting potential therapeutic applications in treating various conditions, such as anemia and convulsive disorders. This highlights the compound's relevance in drug discovery and development (Váchal et al., 2012; Obniska et al., 2006).

Future Directions

The future directions for research on “3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” and its derivatives could involve further exploration of their potential biological activities, such as their anticonvulsant properties . Additionally, the development of more efficient and versatile synthetic methods for these compounds could be a valuable area of study .

properties

IUPAC Name |

3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-6(2)12-7(13)9(11-8(12)14)3-4-10-5-9/h6,10H,3-5H2,1-2H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVRTLYCOCUHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2(CCNC2)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1377732.png)

![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)

![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)